molecular formula C21H26O12 B147324 Plumieride CAS No. 511-89-7

Plumieride

Cat. No. B147324
CAS RN: 511-89-7
M. Wt: 470.4 g/mol
InChI Key: AOPMSFXOYJXDNJ-IRFSQMTFSA-N
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Description

Plumieride is a bitter crystalline glucoside found in trees of the genus Plumeria .


Synthesis Analysis

Research has shown that silver nanoparticles (AgNPs) can be synthesized from the leaf extract of Plumeria alba . This green synthesis method is eco-friendly, cost-effective, and non-hazardous compared to chemical and physical synthesis methods .


Chemical Reactions Analysis

Plumieride has been evaluated for its antioxidant potential against CCl4-induced peroxidative damage in the liver of rats . It has also been found to have strong fungitoxicity against some dermatophytes causing dermatomycosis to animals and humans .

Scientific Research Applications

Antioxidant Potential

Plumieride has been evaluated for its antioxidant potential against CCl4-induced peroxidative damage in the liver of rats. This suggests its potential use in protecting against oxidative stress-related diseases .

Pharmacological Activities

Plumeria species, from which Plumieride is isolated, are used for treating various conditions such as rheumatism, diarrhea, venereal diseases, and leprosy. They have also shown algicidal , antibacterial , and cytotoxic activities .

Antifungal and Anti-inflammatory Properties

Plumieride has demonstrated significant antifungal activity against dermatophytes and downregulated the expression of virulence genes in Candida albicans. It also showed anti-inflammatory properties by reducing the expression of inflammatory markers in infected mice .

Antimicrobial Activity

The methanolic extract of Plumeria alba, containing Plumieride, has shown antimicrobial activity against various pathogens including Bacillus anthracis and Pseudomonas aeruginosa .

Fungitoxicity

Plumieride possesses strong fungitoxicity against dermatophytes, which are a group of fungi causing skin diseases .

Cytotoxic Activity

Although Plumieride has little cytotoxic activity against P388 leukemia cell line, it indicates a potential for research in cancer treatment with further studies to enhance its efficacy .

Future Directions

While Plumieride has shown promising results in terms of its antioxidant and antifungal properties, more research is needed to fully understand its potential therapeutic uses. It might be considered a natural antioxidant against peroxidative damage in rats .

properties

IUPAC Name

methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O12/c1-8(23)10-5-21(33-18(10)28)4-3-9-11(17(27)29-2)7-30-19(13(9)21)32-20-16(26)15(25)14(24)12(6-22)31-20/h3-5,7-9,12-16,19-20,22-26H,6H2,1-2H3/t8-,9+,12+,13+,14+,15-,16+,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPMSFXOYJXDNJ-IRFSQMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199109
Record name Plumieride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plumieride

CAS RN

511-89-7
Record name Plumieride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plumieride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plumieride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLUMIERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A048XW8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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